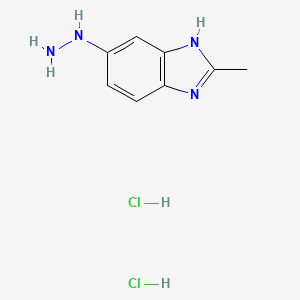

5-hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride

Description

5-Hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride is a benzodiazole (benzimidazole) derivative featuring a hydrazinyl group at position 5 and a methyl group at position 2, stabilized as a dihydrochloride salt. This compound is categorized under "A7" in chemical databases, with a purity of 95% . Its dihydrochloride form enhances solubility and stability, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2-methyl-3H-benzimidazol-5-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;;/h2-4,12H,9H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYUTTXLXOWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride typically involves the reaction of 2-methylbenzimidazole with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or other reduced forms.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Applications

5-Hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride has demonstrated potential in several therapeutic areas:

Antimicrobial Activity

- Studies have shown that derivatives of benzodiazoles exhibit antimicrobial properties against various pathogens. For instance, compounds synthesized from hydrazine derivatives have been tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Properties

- Hydrazone derivatives, including those related to this compound, have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Analgesic and Anti-inflammatory Effects

- Some derivatives have been reported to possess analgesic and anti-inflammatory properties. For example, compounds derived from hydrazine have shown effectiveness in reducing pain and inflammation in experimental models .

Analytical Applications

The compound is also valuable in analytical chemistry:

Spectroscopic Analysis

- This compound serves as an effective reagent for the spectroscopic determination of metal ions and organic compounds. It has been utilized in the quantitative analysis of various substances in environmental and biological samples .

Detection of Organic Molecules

- This compound has been employed for the detection of carbonyl compounds and other organic molecules in complex matrices such as blood and urine. Its ability to form stable complexes with target analytes enhances its utility in analytical applications .

Materials Science Applications

Polymer Synthesis

- The compound can act as a precursor for synthesizing novel polymers. Its reactivity allows it to participate in polymerization reactions, leading to materials with unique properties suitable for various applications .

Corrosion Inhibition

- Hydrazone derivatives have been identified as effective corrosion inhibitors for metals. The incorporation of this compound into coatings can enhance the protective qualities against corrosion .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Effects and Molecular Features

The target compound’s hydrazinyl group distinguishes it from other benzimidazole derivatives. For example:

- N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (e.g., 3a-3b) feature benzohydrazide side chains, which are bulkier and less nucleophilic than the hydrazinyl group in the target compound .

Table 1: Structural and Molecular Comparison

Comparison with Dihydrochloride Salts

Solubility and Stability

Dihydrochloride salts are commonly employed to enhance water solubility, particularly under acidic conditions:

- Putrescine dihydrochloride and cadaverine dihydrochloride are analytical standards prepared in deionized water, indicating high solubility in aqueous media .

- Berotralstat dihydrochloride is explicitly noted as soluble in water at pH ≤ 4, a property likely shared by the target compound due to its dihydrochloride salt form .

Biological Activity

5-Hydrazinyl-2-methyl-1H-1,3-benzodiazole dihydrochloride (CAS No. 73857-55-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C8H12Cl2N4

- Molecular Weight : 235.1137 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

In vitro studies conducted on cancer cell lines have demonstrated that this compound can inhibit cell proliferation. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid) | 15 |

| MCF7 (breast cancer) | 20 |

| HepG2 (liver cancer) | 25 |

The compound showed a dose-dependent response in inhibiting cell growth, suggesting potential for further development as an anticancer agent .

Case Studies and Research Findings

- Case Study on Antibacterial Efficacy : A research group synthesized various hydrazine derivatives and tested their antibacterial properties. Among them, this compound was noted for its effectiveness against Staphylococcus aureus, with notable synergy observed when combined with other antibiotics .

- Cytotoxicity Studies : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it could induce apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.